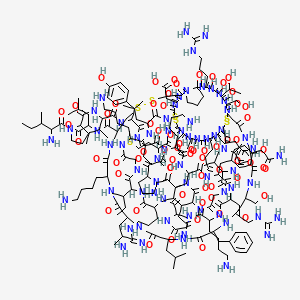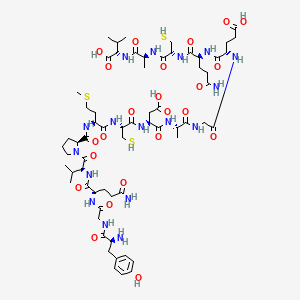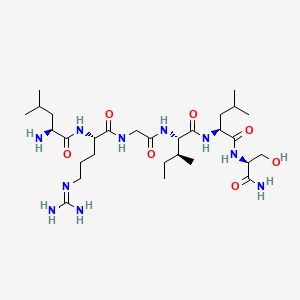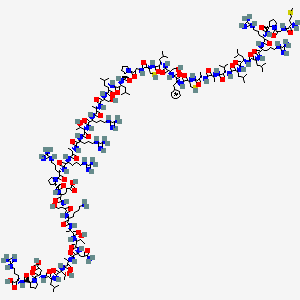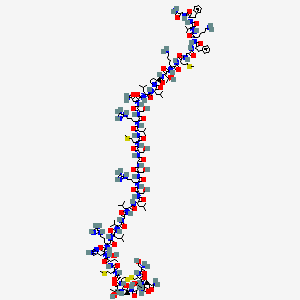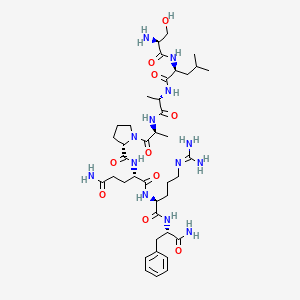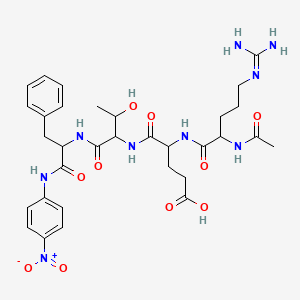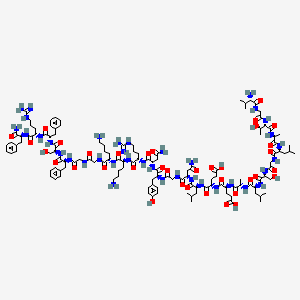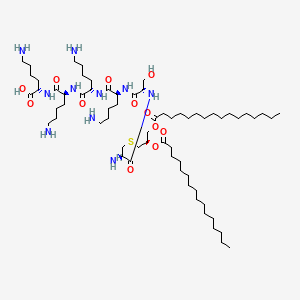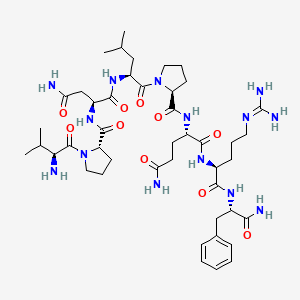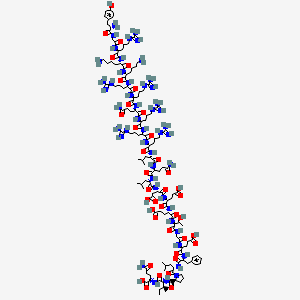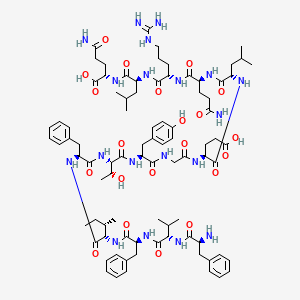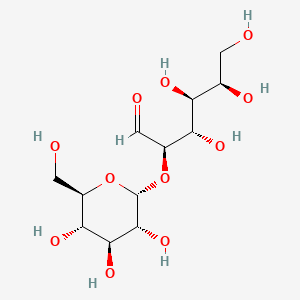
2-O-(alpha-D-Glucopyranosyl)-D-galactose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-O-(alpha-D-Glucopyranosyl)-D-galactose is a glycoside compound that consists of a galactose molecule linked to a glucose molecule through an alpha-glycosidic bond
作用机制
Target of Action
The primary target of 2-O-(alpha-D-Glucopyranosyl)-D-galactose, also known as (2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal, is the enzyme cyclodextrin glycosyltransferase (CGTase) . CGTase is responsible for the synthesis of this compound .
Mode of Action
The compound interacts with CGTase through a process known as transglycosylation . In this process, the compound competes with L-ascorbic acid (L-AA) as the acceptors, which can result in low yield . Through site saturation mutagenesis, the specificity of cgtase for the donor substrate maltodextrin can be enhanced, thereby improving the yield of this compound .
Biochemical Pathways
The compound affects the biochemical pathway involving the synthesis of 2-O-(alpha-D-Glucopyranosyl)-L-ascorbic acid (AA-2G), a stable derivative of L-ascorbic acid (L-AA) . This pathway is crucial in the food and cosmetics industries .
Pharmacokinetics
Its derivative, aa-2g, is known to maintain stable properties and produce l-aa by α-glucosidase, which can exert the normal physiological functions of l-aa .
Result of Action
The action of this compound results in the synthesis of AA-2G, a stable derivative of L-AA . AA-2G has wide applications in the fields of food and cosmetics industries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of glucose and maltose produced by CGTase during AA-2G synthesis may compete with L-AA as the acceptors, resulting in low AA-2G yield . Through genetic modification of cgtase, the yield of aa-2g can be improved .
生化分析
Biochemical Properties
In biochemical reactions, 2-O-(alpha-D-Glucopyranosyl)-D-galactose can be synthesized by cyclodextrin glycosyltransferase (CGTase) during the process of ascorbic acid synthesis . It interacts with enzymes such as α-glucosidase, amylase, sucrose phosphorylase, and others that can catalyze its synthesis . The nature of these interactions involves the transfer of a glucose residue from the donor substrate maltodextrin to the acceptor molecule ascorbic acid .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a stable derivative of ascorbic acid . Ascorbic acid is known to play a crucial role in various cellular functions, including collagen formation, iron absorption, and carnitine synthesis . By being a stable derivative, this compound can maintain these functions while offering improved stability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its enzymatic hydrolysis into ascorbic acid . This process is facilitated by α-glucosidase, which cleaves the glycosidic bond, releasing ascorbic acid . Ascorbic acid then exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability of this compound is one of its key advantages over ascorbic acid . It is resistant to degradation under conditions that would typically cause ascorbic acid to degrade, such as exposure to heat, light, and metal ions . This makes it a valuable compound for use in various applications, including food and cosmetics industries .
Metabolic Pathways
The metabolic pathways involving this compound are centered around its role as a derivative of ascorbic acid . It is involved in the ascorbic acid synthesis pathway, where it is synthesized from maltodextrin by the action of CGTase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(alpha-D-Glucopyranosyl)-D-galactose can be achieved through enzymatic transglycosylation. Enzymes such as cyclodextrin glucosyltransferase (CGTase) and isoamylase are commonly used to catalyze the reaction. The reaction conditions typically involve using maltodextrin as the donor substrate and adjusting parameters such as pH, temperature, and enzyme concentration to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale enzymatic processes. The use of mutant enzymes with enhanced specificity for the donor substrate can significantly improve the yield. For example, combining isoamylase with mutant CGTase has been shown to increase the production efficiency .
化学反应分析
Types of Reactions
2-O-(alpha-D-Glucopyranosyl)-D-galactose undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
2-O-(alpha-D-Glucopyranosyl)-D-galactose has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of glycosylation and enzymatic synthesis.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker.
相似化合物的比较
Similar Compounds
2-O-(alpha-D-Glucopyranosyl)-L-ascorbic acid: A stable derivative of ascorbic acid with similar antioxidant properties.
2-O-(alpha-D-Glucosyl)glycerol: Another glycoside compound with applications in the food and cosmetics industries.
Uniqueness
2-O-(alpha-D-Glucopyranosyl)-D-galactose is unique due to its specific glycosidic linkage and the resulting stability and bioactivity.
属性
IUPAC Name |
(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8-,9-,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDOWFGHCNHPQD-IJVVWVSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
